In-Depth Technical Guide: 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine in Pharmaceutical Synthesis and Oncology Drug Development
In-Depth Technical Guide: 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine in Pharmaceutical Synthesis and Oncology Drug Development
Executive Summary
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS: 161599-46-8) is a highly specialized nucleoside analogue that occupies a central role in modern oncology drug development[1]. As a critical synthetic intermediate, it is the direct precursor in the commercial manufacturing of Capecitabine (Xeloda), an orally active prodrug of 5-fluorouracil (5-FU) used extensively for colorectal and breast cancer therapies[2]. Beyond its role in process chemistry, this compound is rigorously monitored as a pharmacopeial impurity (often designated as Impurity C or D) in final active pharmaceutical ingredient (API) batches[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic role in synthesis, and validated experimental protocols for its preparation and analytical quantification.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is engineered for specific synthetic and biological functions. The fluorine atom at the C5 position of the pyrimidine ring is the essential pharmacophore that ultimately inhibits thymidylate synthase[4]. The 5'-deoxy modification prevents premature intracellular phosphorylation, while the 2' and 3' acetyl groups serve as transient, lipophilic protecting groups that direct stereochemistry during the glycosylation step[2][5].
Table 1: Physicochemical and Identificational Properties
| Property | Specification / Data |
| CAS Number | 161599-46-8[1] |
| Molecular Formula | C13H16FN3O6[6] |
| Molecular Weight | 329.28 g/mol [6] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 191.1 – 192.6 °C[7] |
| Solubility | Soluble in Methanol, Chloroform, and Dichloromethane[1] |
| Storage Conditions | 0 – 8 °C, sealed in a dry, dark environment[1][4] |
Strategic Role in Process Chemistry (Capecitabine Synthesis)
The industrial synthesis of Capecitabine relies on the highly stereoselective Vorbrüggen glycosylation to couple the nucleobase with the sugar moiety[2]. 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is the direct product of this critical coupling step.
The cascade proceeds as follows:
-
Silylation : 5-Fluorocytosine is reacted with hexamethyldisilazane (HMDS) to form a silylated, organic-soluble intermediate[2].
-
Glycosylation : The silylated base is coupled with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This reaction is catalyzed by a strong Lewis acid, typically trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf)[7]. The acetyl group at the 2'-position of the ribose directs the attack of the nucleobase to exclusively form the desired β-anomer via neighboring group participation.
-
Carbamoylation : The resulting 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is reacted with n-pentyl chloroformate to install the carbamate linkage[5].
-
Deprotection : Finally, alkaline hydrolysis removes the 2' and 3' acetyl groups, yielding Capecitabine[2].
Figure 1: Synthetic metabolic pathway of Capecitabine highlighting the target intermediate.
Experimental Protocol: Stereoselective Synthesis Workflow
Expertise & Experience Note: The following protocol utilizes TMSOTf as the catalyst. TMSOTf is chosen over weaker Lewis acids because it efficiently generates the oxocarbenium ion from the ribose donor at lower temperatures, minimizing anomeric scrambling and degradation[7]. Strict anhydrous conditions are non-negotiable; trace water will rapidly hydrolyze TMSOTf into triflic acid and hexamethyldisiloxane, killing the catalytic cycle and leading to poor yields.
Step-by-Step Methodology:
-
Preparation of the Silylated Base : Suspend 5-fluorocytosine (1.0 eq) in anhydrous toluene. Add HMDS (1.5 eq) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture under a dry nitrogen atmosphere until a clear solution is obtained (indicating complete silylation). Concentrate under reduced pressure to remove excess HMDS and ammonia by-products.
-
Glycosylation Setup : Dissolve the crude silylated 5-fluorocytosine and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (1.05 eq) in anhydrous dichloromethane (DCM)[7]. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Catalyst Addition : Dropwise add TMSOTf (1.2 eq) to the cooled solution. Causality: The slow addition controls the exothermic generation of the oxocarbenium intermediate, preventing localized heating that could lead to α-anomer formation.
-
Reaction Monitoring (Self-Validating IPC) : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC (Eluent: DCM/Methanol 15:1) or HPLC until the ribose donor is completely consumed[7].
-
Quenching and Workup : Once complete, pour the reaction mixture into an ice-cold saturated sodium bicarbonate (NaHCO3) solution. Causality: Immediate neutralization of the strong Lewis/Brønsted acids is critical to prevent the cleavage of the newly formed glycosidic bond or the premature hydrolysis of the acetyl protecting groups[7]. Extract the aqueous layer with DCM.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum. Recrystallize the crude residue from isopropanol to afford 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine as a white crystalline solid (Yield: ~82-85%, HPLC Purity: >99.0%)[2][7].
Analytical Characterization & Impurity Profiling
In the context of API manufacturing, unreacted or degraded 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine can carry over into the final Capecitabine product. It is classified as Capecitabine Impurity C (or Impurity D/M depending on the regulatory monograph)[1][3].
HPLC Method for Impurity Detection: To ensure trustworthiness and self-validation of the API batch, a robust Reverse-Phase HPLC (RP-HPLC) method must be employed[1][5].
-
Column : C18 (e.g., XBridge C18, 3.5 µm, 2.1 x 50 mm)[6].
-
Mobile Phase : Gradient elution using Water (with 0.1% Formic Acid) and Acetonitrile.
-
Detection : UV at 250 nm.
-
System Suitability : The retention time (RT) of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine must be distinctly mapped against Capecitabine and other known impurities (e.g., 5'-deoxy-5-fluorocytidine) to ensure baseline resolution[3][6].
Figure 2: Analytical QC workflow for Capecitabine impurity profiling.
Safety, Handling, & Regulatory Compliance
Handling 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine requires strict adherence to laboratory safety protocols due to its potent biological activity and structural relationship to cytotoxic agents.
-
GHS Classification : The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), suspected of causing genetic defects (H341), and may cause cancer (H350)[6].
-
PPE & Engineering Controls : All handling of the powder must be conducted within a Class II biological safety cabinet or a ventilated powder weighing hood to prevent inhalation. Nitrile gloves, safety goggles, and a lab coat are mandatory[6].
-
Storage : Must be stored at 0-8 °C in a tightly sealed container, protected from light and moisture, to prevent degradation of the acetyl groups[1][4].
References
1.[7] Google Patents. "Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine" (CN108117574A). Available at: 2.[1] ChemicalBook. "2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8". Available at: 3.[6] PubChem - NIH. "2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine". Available at: 4. TCI Chemicals. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 161599-46-8". Available at: 5.[4] Chem-Impex. "2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine". Available at: 6.[3] Pharmaffiliates. "Capecitabine-impurities". Available at: 7.[2] Google Patents. "Novel technology for synthesis of capecitabine" (CN103288905A). Available at: 8.[5] Google Patents. "Preparation method of capecitabine and intermediate thereof" (CN101993463A). Available at:
Sources
- 1. 2',3'-Di-O-acetyl-5'-deoxy-5-fuluro-D-cytidine | 161599-46-8 [chemicalbook.com]
- 2. CN103288905A - Novel technology for synthesis of capecitabine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101993463A - Preparation method of capecitabine and intermediate thereof - Google Patents [patents.google.com]
- 6. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
